3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base, leading to the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The compound’s ability to bind to DNA and interfere with replication and transcription processes also contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine
- 2-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine
- 1-(4,5-Dihydro-1,3-thiazol-2-yl)piperidine oxalate
Uniqueness
3-(4,5-Dihydro-1,3-thiazol-2-yl)pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a thiazole and pyridine ring allows for versatile reactivity and a broad spectrum of biological activities .
Properties
Molecular Formula |
C8H8N2S |
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Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-pyridin-3-yl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2 |
InChI Key |
JHAYFTUUPMLPCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
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